molecular formula C21H42O4 B12434114 1,2-Propanediol; oleic acid

1,2-Propanediol; oleic acid

Cat. No.: B12434114
M. Wt: 358.6 g/mol
InChI Key: FWNZKPKGBYWNJO-UHFFFAOYSA-N
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Description

It is commonly used in the production of polymers, food products, and pharmaceuticals Oleic acid is a monounsaturated fatty acid found in various animal and vegetable fats and oils

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleic acid monoester with propane-1,2-diol typically involves the esterification of oleic acid with 1,2-Propanediol. This reaction can be catalyzed by acids such as sulfuric acid or by using enzymes like lipases. The reaction is usually carried out at elevated temperatures to increase the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound often employs continuous esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts, such as sulfuric acid or enzyme catalysts, is common in industrial settings. The reaction temperature, pressure, and molar ratios of reactants are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol and oleic acid undergo various chemical reactions, including:

    Esterification: The primary reaction to form oleic acid monoester with propane-1,2-diol.

    Oxidation: 1,2-Propanediol can be oxidized to form lactic acid or pyruvic acid.

    Hydrogenation: Oleic acid can be hydrogenated to form stearic acid.

Common Reagents and Conditions

Major Products

    Esterification: Oleic acid monoester with propane-1,2-diol.

    Oxidation: Lactic acid, pyruvic acid.

    Hydrogenation: Stearic acid.

Scientific Research Applications

1,2-Propanediol and oleic acid have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of oleic acid monoester with propane-1,2-diol involves its interaction with cellular membranes and enzymes. Oleic acid is known to modulate membrane fluidity and influence signaling pathways related to inflammation and metabolism. 1,2-Propanediol acts as a solvent and stabilizer, enhancing the bioavailability of active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleic acid monoester with propane-1,2-diol is unique due to its combination of hydrophilic and lipophilic properties, making it an excellent emulsifier and stabilizer in various formulations. Its ability to modulate membrane properties and enhance the solubility of active ingredients sets it apart from other similar compounds .

Properties

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

octadec-9-enoic acid;propane-1,2-diol

InChI

InChI=1S/C18H34O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3(5)2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-5H,2H2,1H3

InChI Key

FWNZKPKGBYWNJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.CC(CO)O

Origin of Product

United States

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